molecular formula C21H15N B14228916 Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- CAS No. 823226-85-3

Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-

Cat. No.: B14228916
CAS No.: 823226-85-3
M. Wt: 281.3 g/mol
InChI Key: OXTIMBPWYLQIKZ-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a hexene-diyne chain substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a hexene-diyne precursor under specific conditions. The reaction may involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between aryl halides and terminal alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂)

Properties

CAS No.

823226-85-3

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

2-[6-(2,3-dimethylphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C21H15N/c1-17-10-9-15-19(18(17)2)11-5-3-4-6-12-20-13-7-8-14-21(20)16-22/h3-4,7-10,13-15H,1-2H3

InChI Key

OXTIMBPWYLQIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#CC=CC#CC2=CC=CC=C2C#N)C

Origin of Product

United States

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